molecular formula C24H24N4O4S B4365676 N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365676
M. Wt: 464.5 g/mol
InChI Key: XWHKWHZJHIDTIG-UHFFFAOYSA-N
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Description

N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[[3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-15-7-9-20(17(3)11-15)25-24(33)27-26-23(29)19-6-4-5-18(13-19)14-32-22-10-8-16(2)12-21(22)28(30)31/h4-13H,14H2,1-3H3,(H,26,29)(H2,25,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHKWHZJHIDTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazinecarbothioamide core: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under controlled conditions.

    Introduction of the benzoyl group: This step involves the acylation of the hydrazinecarbothioamide core with a benzoyl chloride derivative.

    Attachment of the phenoxy group: The final step involves the nucleophilic substitution reaction where the phenoxy group is introduced using a suitable phenol derivative and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzoyl or phenoxy derivatives.

Scientific Research Applications

N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide
  • N,N’-bis-dimethylphenylformamidine

Uniqueness

N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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N~1~-(2,4-DIMETHYLPHENYL)-2-{3-[(4-METHYL-2-NITROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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